1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole
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Overview
Description
1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole is a complex heterocyclic compound that features an indole moiety, a triazole ring, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole moiety, followed by the formation of the triazole and oxazine rings through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives are known for their diverse chemical reactivity and biological properties.
Oxazine Derivatives: Compounds like 1,4-oxazine and its derivatives are used in various chemical and biological applications.
Uniqueness
1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-20(23-11-10-14-6-4-5-9-16(14)23)19-17-13-26-18(12-24(17)22-21-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVVYLNHBRXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C4COC(CN4N=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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